molecular formula C18H16N4O2S B14187794 3-(3-phenylpropanamido)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide CAS No. 922712-14-9

3-(3-phenylpropanamido)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide

Cat. No.: B14187794
CAS No.: 922712-14-9
M. Wt: 352.4 g/mol
InChI Key: FCLYVBVBFFGRLY-UHFFFAOYSA-N
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Description

3-(3-phenylpropanamido)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a carboxamide group, a thiazole ring, and a phenylpropanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenylpropanamido)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the carboxamide group can be introduced via an amide coupling reaction.

    Introduction of the Thiazole Ring: The thiazole ring can be synthesized separately and then attached to the pyridine ring through a nucleophilic substitution reaction.

    Addition of the Phenylpropanamido Group: The phenylpropanamido group can be introduced through an amide bond formation reaction, using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenylpropanamido)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-phenylpropanamido)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3-phenylpropanamido)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

922712-14-9

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

3-(3-phenylpropanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C18H16N4O2S/c23-15(9-8-13-5-2-1-3-6-13)21-14-7-4-10-19-16(14)17(24)22-18-20-11-12-25-18/h1-7,10-12H,8-9H2,(H,21,23)(H,20,22,24)

InChI Key

FCLYVBVBFFGRLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(N=CC=C2)C(=O)NC3=NC=CS3

Origin of Product

United States

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